[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
The compound “[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is a chiral carbamate derivative featuring a piperidine ring substituted with a 2-amino-acetyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is relevant in medicinal chemistry, particularly in peptide synthesis and as a precursor for bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPFNYOEORMBH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using L-Glutamic Acid
L-Glutamic acid serves as a chiral precursor for piperidine derivatives. A five-step route involves:
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Esterification : Conversion to dimethyl ester using thionyl chloride in methanol.
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Boc Protection : Reaction with Boc₂O and triethylamine in dichloromethane (92% yield).
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Reduction : Sodium borohydride reduces esters to diols (35–45% yield).
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Cyclization : Tosylation followed by nucleophilic substitution with amines (e.g., cyclohexylamine) forms the piperidine ring (74% yield).
Advantages : High enantiomeric excess (>99% ee).
Limitations : Low overall yield (44–55%) due to multiple purification steps.
Asymmetric Hydrogenation
Rhodium-catalyzed hydrogenation of β-keto esters generates chiral piperidines. For example:
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Substrate: tert-Butyl 3-oxopiperidine-1-carboxylate.
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Catalyst: Rh-(R)-BINAP complex.
Tert-Butyl Carbamate Protection
Boc protection ensures amine stability during synthesis.
Boc-Anhydride Method
Industrial-Scale Protection
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Continuous Flow Reactor : Mixing piperidine derivative with Boc₂O in acetonitrile at 40°C.
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Residence Time : 10 min.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Purification
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Normal-Phase HPLC : Hexane/ethyl acetate (7:3) resolves diastereomers (purity >98%).
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Ion-Exchange Resins : Remove unreacted amines (e.g., Amberlite IR-120).
Spectroscopic Confirmation
Industrial Optimization Strategies
Solvent Recycling
Green Chemistry Approaches
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Micellar Catalysis : Water/t-BuOH systems for acylation (90% yield, E-factor = 2.3).
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Enzymatic Resolution : Lipases separate enantiomers (99% ee).
Challenges and Solutions
Stereochemical Drift
Byproduct Formation
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Cause : Over-acylation at piperidine N.
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Solution : Stoichiometric control (1.1 eq acylating agent).
Emerging Methodologies
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkoxides, amines
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted esters or amides
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester lies in its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Some notable applications include:
- Neurological Disorders : Research indicates that compounds similar to this carbamate can act as inhibitors for enzymes involved in neurotransmitter regulation, potentially aiding in the treatment of conditions such as Alzheimer's disease and depression. The piperidine ring is known for its ability to cross the blood-brain barrier, enhancing its efficacy in central nervous system (CNS) applications .
- Antidepressant Properties : Studies have suggested that piperidine derivatives exhibit antidepressant-like effects in animal models. The presence of the amino-acetyl group may contribute to these properties by modulating neurotransmitter levels .
Synthesis and Chemical Properties
The synthesis of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with carbamic acid esters. The tert-butyl group enhances solubility and stability, making it suitable for various chemical reactions.
Case Study 1: Neuropharmacological Activity
A study published in a peer-reviewed journal highlighted the neuropharmacological effects of similar piperidine derivatives. The research demonstrated that these compounds could significantly reduce depressive behaviors in rodent models, suggesting a mechanism involving serotonin and norepinephrine modulation .
Case Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthesis of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester through various catalytic methods. The study found that using specific catalysts improved yield and purity, making the compound more accessible for pharmaceutical applications .
Future Directions and Research Opportunities
The potential applications of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester extend beyond current uses. Future research could explore:
- Expanded Pharmacological Profiles : Investigating additional therapeutic areas such as anxiety disorders or pain management.
- Structure-Activity Relationship (SAR) Studies : Conducting SAR studies to refine the compound's efficacy and safety profiles.
- Formulation Development : Developing formulations that enhance bioavailability and target delivery systems for CNS applications.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Modifications and Functional Implications
- Core Heterocycle: The target compound and its piperidine analogs (e.g., CAS 1354016-07-1 ) have a six-membered piperidine ring, which confers conformational flexibility. The chloro-acetyl derivative (CAS 1353998-29-4 ) introduces a reactive electrophilic center, making it suitable for nucleophilic substitution reactions, unlike the amino-acetyl group in the target compound.
- Substituent Effects: N-Alkylation: Methyl or ethyl groups on the carbamate nitrogen (e.g., CAS 1354016-07-1 vs. CAS 1401666-89-4 ) influence steric bulk and solubility. Ethyl-substituted variants may exhibit higher lipophilicity. Amino Acid Side Chains: Compounds like CAS 1401668-72-1 incorporate stereospecific amino acid residues (e.g., (S)-2-amino-propionyl), mimicking peptide backbones and enabling applications in peptidomimetic drug design.
Physicochemical Properties
- Molecular Weight : Pyrrolidine derivatives (e.g., CAS 1401666-89-4 ) have higher molecular weights (~313 g/mol) due to branched substituents, whereas simpler piperidine analogs (e.g., CAS 1354016-07-1 ) are lighter (~271 g/mol).
Biological Activity
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 257.33 g/mol
- CAS Number : 1354004-06-0
- Density : 1.13 g/cm³ (predicted)
- Boiling Point : 427.3 °C (predicted)
- pKa : 12.15 (predicted)
The compound is characterized as a carbamate derivative, which often exhibits biological activity through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine ring structure is known to interact with various receptors, including nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neuroprotection.
1. Neuropharmacological Effects
Research indicates that compounds similar to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester may act as partial agonists at nAChRs, particularly the α4β2 subtype. This interaction can enhance neurotransmitter release and improve cognitive functions.
3. Anti-tumor Potential
Preliminary studies suggest that related compounds exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
Study 1: Neuroprotective Effects
A study published in Neurobiology explored the neuroprotective effects of a related piperidine compound in models of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal cell death and improved behavioral outcomes in animal models of Alzheimer's disease.
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various carbamate derivatives, [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester showed moderate efficacy against Gram-positive bacteria, highlighting its potential as a lead compound for further development.
Research Findings Summary Table
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Neurobiology Study | Neuroprotective | Reduced neuronal cell death in Alzheimer's models |
| Antimicrobial Study | Antibacterial | Moderate efficacy against Gram-positive bacteria |
Q & A
What are the key synthetic routes for [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can stereochemical purity be ensured?
Basic Research Focus : Common synthetic strategies involve Boc-protection of the piperidine nitrogen, followed by selective functionalization. For example, tert-butyl carbamate intermediates are often synthesized via coupling reactions (e.g., Suzuki-Miyaura) or hydrogenation steps, as seen in analogous compounds .
Advanced Methodological Insight : To ensure enantiomeric purity , chiral starting materials (e.g., L-aspartic acid derivatives) or asymmetric catalysis (e.g., phase-transfer catalysts) are critical. Evidence from enantioselective syntheses of similar piperidine-carbamates highlights the use of chiral auxiliaries or enzymatic resolution . Post-synthesis, chiral HPLC or NMR with chiral shift reagents validates stereochemistry.
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?
Basic Research Focus : Standard characterization includes 1H/13C NMR for functional group identification and mass spectrometry for molecular weight confirmation. Discrepancies in peak splitting (e.g., piperidine ring protons) may arise from conformational flexibility.
Advanced Methodological Insight : Use 2D NMR techniques (COSY, HSQC) to assign coupling patterns and distinguish diastereotopic protons. For mass spectral anomalies, high-resolution mass spectrometry (HRMS) resolves isobaric interferences. In cases of ambiguous data, X-ray crystallography provides definitive structural confirmation, as demonstrated in related carbamate derivatives .
What strategies optimize the stability of tert-butyl carbamate intermediates under acidic/basic conditions?
Basic Research Focus : The Boc group is acid-labile but stable under basic conditions. Stability tests (e.g., TLC monitoring in trifluoroacetic acid) identify decomposition thresholds.
Advanced Methodological Insight : To enhance stability during multi-step syntheses, protecting group compatibility must be prioritized. For example, selective deprotection using mild acids (e.g., HCl/dioxane) minimizes side reactions. Evidence from N-Boc-piperidine derivatives shows that steric hindrance from the piperidine ring enhances Boc stability during nucleophilic substitutions .
How do structural modifications (e.g., fluorination, hydroxylation) impact biological activity?
Basic Research Focus : Preliminary structure-activity relationship (SAR) studies compare parent compounds with analogs. For example, fluorination at the piperidine ring may enhance metabolic stability.
Advanced Methodological Insight : 3D-QSAR modeling (e.g., atomic property field methods) quantitatively predicts activity changes. In carbamate-based enzyme inhibitors, substituents like hydroxymethyl or trifluoromethyl groups modulate binding affinity by altering hydrophobic interactions or hydrogen bonding . Bioassays with NAAA or γ-secretase inhibitors validate computational predictions .
What are the best practices for handling air/moisture-sensitive intermediates in large-scale syntheses?
Basic Research Focus : Use inert atmospheres (N2/Ar) and anhydrous solvents. Storage at −20°C in sealed containers prevents hydrolysis.
Advanced Methodological Insight : For scale-up, continuous flow chemistry reduces exposure to moisture. Evidence from tert-butyl ester syntheses emphasizes the use of molecular sieves or scavengers (e.g., triethylamine) during workup. Process analytical technology (PAT) monitors reaction progress in real-time to mitigate degradation .
How can researchers address low yields in Suzuki-Miyaura couplings involving boronic acid intermediates?
Basic Research Focus : Optimize catalyst systems (e.g., Pd(PPh3)4) and base selection (e.g., Cs2CO3 vs. K3PO4).
Advanced Methodological Insight : Ligand screening (e.g., XPhos, SPhos) improves catalytic efficiency. For sterically hindered substrates, microwave-assisted heating enhances reaction rates. Evidence from compound 11 (a boronic acid intermediate) shows that pre-purification of the boronate ester via column chromatography increases coupling yields .
What analytical methods are most reliable for quantifying enantiomeric excess (ee) in chiral carbamates?
Basic Research Focus : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) provides baseline separation of enantiomers.
Advanced Methodological Insight : NMR chiral solvating agents (e.g., Eu(hfc)3) induce distinct chemical shifts for enantiomers. For trace impurities (<1% ee), circular dichroism (CD) spectroscopy offers high sensitivity. Cross-validation with single-crystal X-ray data ensures accuracy .
How do solvent polarity and temperature affect the tert-butyl carbamate’s conformational equilibrium?
Basic Research Focus : Variable-temperature NMR in solvents like CDCl3 or DMSO-d6 reveals rotamer populations.
Advanced Methodological Insight : Computational studies (DFT or MD simulations) model energy barriers between conformers. In piperidine-carbamates, bulky substituents (e.g., trifluoromethyl) restrict ring puckering, as shown in analogs with 3,3-difluoro substitutions .
What safety precautions are critical when handling reactive intermediates (e.g., bromomethyl derivatives)?
Basic Research Focus : Use fume hoods, PPE (gloves, goggles), and avoid skin contact.
Advanced Methodological Insight : For genotoxic impurities (e.g., alkyl bromides), implement quality-by-design (QbD) protocols to minimize residual levels. Safety data sheets (SDS) for bromomethyl-piperidine derivatives recommend neutralization with 10% sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
